3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole 3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1105223-91-3
VCID: VC4485758
InChI: InChI=1S/C16H13BrN2O3S/c1-11-5-7-14(8-6-11)23(20,21)10-15-18-16(19-22-15)12-3-2-4-13(17)9-12/h2-9H,10H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Br
Molecular Formula: C16H13BrN2O3S
Molecular Weight: 393.26

3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole

CAS No.: 1105223-91-3

Cat. No.: VC4485758

Molecular Formula: C16H13BrN2O3S

Molecular Weight: 393.26

* For research use only. Not for human or veterinary use.

3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole - 1105223-91-3

Specification

CAS No. 1105223-91-3
Molecular Formula C16H13BrN2O3S
Molecular Weight 393.26
IUPAC Name 3-(3-bromophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C16H13BrN2O3S/c1-11-5-7-14(8-6-11)23(20,21)10-15-18-16(19-22-15)12-3-2-4-13(17)9-12/h2-9H,10H2,1H3
Standard InChI Key KYRNGCIWZIDZCR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)Br

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

3-(3-Bromophenyl)-5-(tosylmethyl)-1,2,4-oxadiazole (CAS: 1105223-91-3) features a five-membered 1,2,4-oxadiazole ring substituted at the 3- and 5-positions. The 3-bromophenyl group introduces aromaticity and halogen-mediated reactivity, while the tosylmethyl (-CH2_2SO2_2C6_6H4_4CH3_3) moiety provides sulfonyl-based polarity and stability. The molecular formula is C16_{16}H13_{13}BrN2_2O3_3S, with a molar mass of 393.26 g/mol .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name3-(3-bromophenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazolePubChem
Molecular FormulaC16_{16}H13_{13}BrN2_2O3_3SVulcanChem
Molecular Weight393.26 g/molVulcanChem
InChI KeyKYRNGCIWZIDZCR-UHFFFAOYSA-NPubChem
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC(=CC=C3)BrPubChem

Synthesis and Industrial Production

Laboratory Synthesis

The compound is typically synthesized via cyclization reactions. A validated method involves:

  • Precursor Preparation: 3-Bromobenzohydrazide is reacted with tosylmethyl isocyanide.

  • Cyclization: Conducted in dimethylformamide (DMF) with potassium carbonate (K2_2CO3_3) at 80–100°C for 12–24 hours.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents yields the pure product.

Table 2: Optimal Reaction Conditions

ParameterCondition
SolventDMF
BaseK2_2CO3_3
Temperature80–100°C
Reaction Time12–24 hours
Yield60–75% (reported for analogous syntheses)

Scalability and Industrial Considerations

Industrial production would require:

  • Continuous Flow Reactors: To enhance heat transfer and reduce reaction time.

  • Solvent Recovery Systems: DMF recycling to minimize environmental impact .

  • Quality Control: HPLC or GC-MS for purity verification (>95% by area).

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The bromine atom at the 3-position undergoes aromatic nucleophilic substitution (SN_NAr) under basic conditions. For example, reaction with amines (e.g., piperidine) in DMF at 120°C replaces bromine with amine groups.

Sulfonyl Group Reactivity

The tosylmethyl group participates in:

  • Hydrolysis: Under acidic conditions (HCl/H2_2O, reflux), yielding sulfonic acid derivatives.

  • Reduction: Using LiAlH4_4 to produce methylthioether analogs.

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening in strong acids (e.g., H2_2SO4_4) to form nitrile and amide byproducts .

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